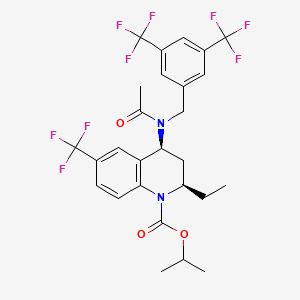

CP-532623

概要

説明

CP-532623は、高密度リポタンパク質コレステロールレベルの調節において重要な役割を果たすコレステリルエステル転移タンパク質の強力な阻害剤です。 この化合物はトルセトラピブと構造的に関連しており、非常に親油性であることが示されています 。 This compoundは、特に高密度リポタンパク質コレステロールレベルを上昇させる、心臓血管疾患における潜在的な治療的用途について広く研究されてきました .

準備方法

CP-532623の合成には、その複雑な構造の形成をもたらす一連の化学反応が含まれます。 その合成の重要なステップの1つは、さまざまな試薬と触媒を使用した多段階プロセスによって達成されるキノリンカルボン酸コアの形成です 。 This compoundの工業生産は、通常、経口バイオアベイラビリティを高めるために脂質ベースの薬物送達システムを使用します .

化学反応の分析

CP-532623は、次のようないくつかの種類の化学反応を受けます。

酸化: この反応は、化合物の酸素の付加または水素の除去を含みます。酸化反応で使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: この反応は、化合物の水素の付加または酸素の除去を含みます。還元反応で使用される一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化はキノリン誘導体の形成につながる可能性がありますが、還元はジヒドロキノリン誘導体の形成につながる可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: コレステリルエステル転移タンパク質阻害のメカニズムと新しい阻害剤の開発を研究するためのモデル化合物として使用されます。

生物学: 脂質代謝におけるコレステリルエステル転移タンパク質の役割とその高密度リポタンパク質コレステロールレベルへの影響を研究するために使用されます。

医学: This compoundは、特に高密度リポタンパク質コレステロールレベルを上昇させ、アテローム性動脈硬化症のリスクを軽減する、心臓血管疾患における潜在的な治療的用途について調査されてきました

産業: 水溶性のない薬物の経口バイオアベイラビリティを高めるために、脂質ベースの薬物送達システムの開発に使用されています

科学的研究の応用

CP-532,623 is a chemical compound with several research applications, particularly related to its properties as a cholesteryl ester transfer protein (CETP) inhibitor . Studies have explored its effects on blood pressure and its potential use in lipid-based drug delivery systems .

Scientific Research Applications

CETP Inhibition and Cardiovascular Studies

CP-532,623 is recognized as a potent inhibitor of cholesteryl ester transfer protein (CETP), leading to elevated levels of high-density lipoprotein cholesterol . The compound has been used in nonclinical and clinical studies to characterize the pharmacology of CETP inhibitors .

Effects on Blood Pressure

Research indicates that CP-532,623, similar to torcetrapib, can cause pressor effects, leading to increases in blood pressure . Studies in rats have explored the mechanisms behind these blood pressure changes, determining that the blood pressure activity seen with torcetrapib could be dissociated from CETP inhibition .

Lipid-Based Drug Delivery Systems

CP-532,623 has been used to study lipid-based formulations (LBFs) for poorly water-soluble drugs . In vitro and in vivo evaluations of lipid-based formulations of CP-532,623 have been conducted to enhance oral exposure . These studies assess the relationship between drug solubilization, supersaturation, and drug absorption .

Pharmacokinetics and Bioavailability

The pharmacokinetics of CP-532,623 have been examined in conjunction with lipid-based drug delivery systems. Key parameters such as peak plasma concentration (Cmax) and time of occurrence (Tmax) are typically noted from plasma concentration versus time profiles .

In Vitro Digestion Models

In vitro digestion models have been utilized to probe the relationship between drug solubilization and supersaturation in lipid-based formulations containing CP-532,623 . These models help predict in vivo drug exposure based on in vitro solubilization patterns, though the relationship is sometimes non-linear .

Analytical Detection

Detection of CP-532,623 is commonly performed using LCMS (liquid chromatography-mass spectrometry) with atmospheric pressure chemical ionization (APCI) . The validation procedures for these assays include analysis of calibration standards to ensure accuracy and precision .

Data Table: Summary of Key Findings

Case Studies and Research Findings

Lipid-Based Formulations and Bioavailability

A study investigated lipid-based formulations (LBFs) containing CP-532,623, demonstrating that formulations with long-chain lipids and Kolliphor RH 40 resulted in the highest proportion of the drug remaining solubilized during in vitro digestion . In vivo studies in beagle dogs showed a reasonable correlation between drug concentrations in the aqueous phase after 30 minutes of digestion and in vivo exposure, as measured by AUC (area under the curve) .

Blood Pressure Studies in Rats

Mechanistic studies in rats treated with CP-532,623 and other CETP inhibitors showed increases in blood pressure . These studies involved pharmacologic blockade of various pressor pathways, including adrenergic, cholinergic, angiotensin, endothelin, NOS, Rho kinase, and thromboxane pathways, but none of these blockades attenuated the pressor response .

Relationship between In Vitro and In Vivo Performance

Research has shown that there is some relationship between drug solubilization patterns in vitro and drug bioavailability in vivo for CP-532,623 . However, this relationship is non-linear, and good in vivo exposure can be evident even when solubilization is maintained for only a short period in vitro .

作用機序

CP-532623は、高密度リポタンパク質から低密度リポタンパク質と超低密度リポタンパク質へのコレステリルエステルの転移を担うコレステリルエステル転移タンパク質を阻害することによって、その効果を発揮します。 このタンパク質を阻害することにより、this compoundは高密度リポタンパク質コレステロールのレベルを上昇させ、低密度リポタンパク質コレステロールのレベルを低下させます 。 This compoundの分子標的は、コレステリルエステル転移タンパク質の活性部位を含み、そこで結合してコレステリルエステルの転移を防ぎます .

類似の化合物との比較

This compoundは、次のような他のコレステリルエステル転移タンパク質阻害剤と構造的に関連しています。

トルセトラピブ: この化合物は、this compoundと構造的に類似しており、同様の親油性を示しています

アナセトラピブ: 心臓血管疾患における潜在的な治療的用途について研究されてきた、もう1つのコレステリルエステル転移タンパク質阻害剤です。

ダルセトラピブ: 高密度リポタンパク質コレステロールレベルと心臓血管リスク軽減への影響について調査されてきたコレステリルエステル転移タンパク質阻害剤です

This compoundは、その高度な親油性と高密度リポタンパク質コレステロールレベルを大幅に上昇させる能力においてユニークです .

類似化合物との比較

CP-532623 is structurally related to several other cholesteryl ester transfer protein inhibitors, including:

Torcetrapib: This compound is a close structural analogue of this compound and exhibits similar lipophilic properties

Anacetrapib: Another cholesteryl ester transfer protein inhibitor that has been studied for its potential therapeutic applications in cardiovascular diseases.

Dalcetrapib: A cholesteryl ester transfer protein inhibitor that has been investigated for its effects on high-density lipoprotein cholesterol levels and cardiovascular risk reduction

This compound is unique in its highly lipophilic properties and its ability to significantly elevate high-density lipoprotein cholesterol levels .

生物活性

CP-532623 is a potent inhibitor of cholesteryl ester transfer protein (CETP), a protein that plays a significant role in lipid metabolism and cardiovascular health. This compound is structurally related to torcetrapib, another CETP inhibitor, and has been studied extensively for its biological activity, particularly in relation to lipid profiles and adrenal steroidogenesis.

This compound functions primarily by inhibiting CETP, which leads to an increase in high-density lipoprotein (HDL) cholesterol levels. This action is crucial as HDL cholesterol is often referred to as "good" cholesterol due to its protective effects against cardiovascular diseases. The inhibition of CETP by this compound results in the redistribution of cholesterol from low-density lipoproteins (LDL) to HDL, thereby improving the overall lipid profile in the bloodstream .

Effects on Steroid Hormone Production

Research indicates that this compound not only influences lipid metabolism but also affects adrenal steroid hormone production. In studies involving human adrenal carcinoma cell lines, this compound was shown to induce the synthesis of aldosterone and cortisol through mechanisms involving intracellular calcium signaling. This effect is similar to that observed with torcetrapib, suggesting a shared pathway in regulating adrenal steroid biosynthesis .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| CETP Inhibition | Increases HDL cholesterol levels | Competitive inhibition of CETP |

| Aldosterone Production | Induces synthesis | Calcium-mediated signaling |

| Cortisol Production | Induces synthesis | Calcium-mediated signaling |

Clinical Studies

- Impact on Blood Pressure : A study examined the effects of this compound on arterial blood pressure. It was found that like torcetrapib, this compound could induce hypertension in animal models, highlighting the potential side effects associated with its use as a CETP inhibitor .

- Adrenal Response : In vitro experiments demonstrated that treatment with this compound led to increased expression of key steroidogenic enzymes such as CYP11B2 and CYP11B1. These enzymes are critical for the biosynthesis of aldosterone and cortisol, respectively. The increase in intracellular calcium levels was identified as a primary mediator for this effect .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using sensitive assays. Studies have shown that it exhibits high lipophilicity, which may influence its absorption and distribution within biological systems. The compound's metabolism and excretion pathways are still under investigation, with ongoing research aiming to clarify these aspects further .

特性

IUPAC Name |

propan-2-yl (2R,4S)-4-[acetyl-[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPKOWFPVAXQFP-OFNKIYASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F9N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047279 | |

| Record name | CP-532623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261947-38-0 | |

| Record name | CP-532623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261947380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-532623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261947-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-532623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KK52HG8DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。